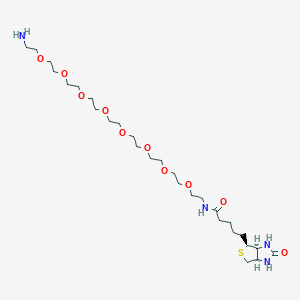

Biotin-PEG8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N4O10S/c29-5-7-35-9-11-37-13-15-39-17-19-41-21-22-42-20-18-40-16-14-38-12-10-36-8-6-30-26(33)4-2-1-3-25-27-24(23-43-25)31-28(34)32-27/h24-25,27H,1-23,29H2,(H,30,33)(H2,31,32,34)/t24-,25-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEDJIKXCRNXKQ-KLJDGLGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Biotin-PEG8-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-amine is a valuable heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and diagnostic applications. The molecule features a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for covalent attachment to various functional groups. This guide provides a comprehensive overview of the chemical synthesis of this compound, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis of this compound is typically achieved through a four-step process, commencing with the preparation of a diamino-PEG8 intermediate. This is followed by the selective protection of one of the amino groups, coupling with an activated biotin derivative, and concluding with the deprotection of the second amino group to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

| Step | Reaction | Starting Materials | Key Reagents | Product | Typical Yield (%) | Purity (%) | Analytical Data |

| 1 | Diamination of PEG Diol | O,O'-Bis[2-(tosyloxy)ethyl]octaethylene glycol | Sodium Azide (NaN3), Triphenylphosphine (PPh3) | 1,26-Diamino-3,6,9,12,15,18,21,24-octaoxahexacosane (H2N-PEG8-NH2) | >90 | >95 | ¹H NMR, ESI-MS |

| 2 | Mono-Boc Protection | H2N-PEG8-NH2 | Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA) | tert-butyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate (Boc-NH-PEG8-NH2) | 70-85 | >95 | ¹H NMR, ESI-MS |

| 3 | Biotinylation | Boc-NH-PEG8-NH2 | Biotin-NHS ester | tert-butyl (26-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate | 85-95 | >95 | ¹H NMR, ESI-MS |

| 4 | Boc Deprotection | tert-butyl (26-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate | Trifluoroacetic acid (TFA) | This compound | >95 | >98 (by HPLC) | ¹H NMR, ESI-MS[1] |

Experimental Protocols

Step 1: Synthesis of 1,26-Diamino-3,6,9,12,15,18,21,24-octaoxahexacosane (H2N-PEG8-NH2)

This procedure involves the conversion of the terminal hydroxyl groups of octaethylene glycol to amines.

-

Tosylation of Octaethylene Glycol: Octaethylene glycol is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane (DCM) to form the corresponding ditosylate.

-

Azidation: The ditosylate is then reacted with an excess of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield the diazido-PEG8 derivative.

-

Reduction: The diazido-PEG8 is reduced to the diamino-PEG8 using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.

Step 2: Synthesis of mono-Boc-protected-PEG8-amine (Boc-NH-PEG8-NH2)

Selective protection of one of the two primary amines is crucial for the subsequent targeted biotinylation.

-

Reaction Setup: Dissolve H2N-PEG8-NH2 (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

-

Addition of Protecting Group: Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (0.9-1.0 equivalents) in the same solvent dropwise to the reaction mixture at 0°C. The sub-stoichiometric amount of (Boc)2O favors mono-protection.

-

Base Addition: A non-nucleophilic base like triethylamine (TEA) (1.0-1.2 equivalents) is added to scavenge the acid formed during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS to ensure the formation of the mono-protected product and minimize the formation of the di-protected byproduct.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired mono-Boc-protected product.

Step 3: Synthesis of Boc-protected this compound

The free amine of the mono-protected PEG8 is coupled with an activated form of biotin.

-

Reaction Setup: Dissolve Boc-NH-PEG8-NH2 (1 equivalent) and Biotin-NHS ester (1.0-1.2 equivalents) in an anhydrous polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture to facilitate the coupling reaction.

-

Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the Boc-protected this compound.

Step 4: Synthesis of this compound (Final Product)

The final step involves the removal of the Boc protecting group to expose the terminal primary amine.

-

Deprotection Reaction: Dissolve the Boc-protected this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% TFA v/v).

-

Reaction Conditions: The reaction is stirred at room temperature for 1-2 hours.

-

Reaction Monitoring: Deprotection is monitored by TLC or LC-MS for the disappearance of the starting material.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the TFA and DCM. The residue is then co-evaporated with a solvent like toluene to remove residual TFA. The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final this compound as a TFA salt. The free amine can be obtained by neutralization with a suitable base.

Mandatory Visualization

The following diagram illustrates the complete synthetic workflow for this compound.

Caption: Synthetic route for this compound.

References

Biotin-PEG8-Amine: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Biotin-PEG8-amine is a versatile heterobifunctional linker that plays a crucial role in various biochemical applications, from affinity-based purification to the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras). This in-depth guide provides a technical overview of its properties, applications, and detailed experimental protocols, presenting all quantitative data in clearly structured tables and visualizing complex workflows using the DOT language for Graphviz.

Core Properties and Specifications

This compound is a biotinylation reagent characterized by a biotin moiety, an 8-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group.[1] The biotin group exhibits a strong and highly specific affinity for avidin and streptavidin, forming the basis for its use in capture and detection assays. The hydrophilic PEG8 spacer enhances the aqueous solubility of the molecule and its conjugates, while also minimizing steric hindrance during binding interactions.[1] The terminal primary amine allows for covalent linkage to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups.

| Property | Value | Reference |

| Molecular Weight | 638.8 g/mol | [2][3] |

| Chemical Formula | C28H54N4O10S | [2] |

| CAS Number | 2183447-27-8 | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C, protect from light |

Key Applications and Experimental Workflows

The unique structure of this compound lends itself to two primary areas of application: affinity-based assays and the synthesis of PROTACs.

Affinity-Based Protein Purification (Pull-Down Assays)

In pull-down assays, a biotinylated "bait" protein is used to capture its interacting "prey" protein from a complex mixture such as a cell lysate. The this compound can be used to label the bait protein. The resulting biotinylated bait is then immobilized on a solid support functionalized with streptavidin, such as magnetic beads or agarose resin. This complex serves as an affinity matrix to specifically capture the prey protein.

PROTAC Development

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. This compound can serve as a versatile linker in the synthesis of PROTACs. The primary amine of this compound can be coupled to a ligand for the POI, while the biotin end can be used for various analytical purposes, such as confirming target engagement or in pull-down assays to study the formation of the ternary complex (POI-PROTAC-E3 ligase).

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: Biotinylation of a Protein using this compound

This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues) using an amine-reactive crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., MES buffer, pH 6.0)

-

Quenching buffer (e.g., Tris-HCl, pH 7.5)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in the reaction buffer to a final concentration of 10 mM each.

-

Incubate the mixture at room temperature for 15-30 minutes to activate the carboxyl group of a molecule to be conjugated with the amine of this compound.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the protein solution at a molar ratio of 20:1 (biotin reagent:protein). The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

-

Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Confirmation of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Protocol 2: Pull-Down Assay with a Biotinylated Bait Protein

This protocol outlines the steps for capturing a prey protein using a biotinylated bait protein immobilized on streptavidin magnetic beads.

Materials:

-

Biotinylated bait protein

-

Streptavidin magnetic beads

-

Cell lysate containing the prey protein

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

-

Magnetic stand

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube.

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant.

-

Wash the beads twice with the Binding/Wash Buffer.

-

-

Immobilization of Bait Protein:

-

Resuspend the washed beads in the Binding/Wash Buffer.

-

Add the biotinylated bait protein to the bead suspension. The amount of bait protein will depend on the binding capacity of the beads and should be optimized.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated bait to bind to the streptavidin.

-

Place the tube on the magnetic stand, discard the supernatant, and wash the beads three times with the Binding/Wash Buffer to remove any unbound bait protein.

-

-

Prey Protein Capture:

-

Add the cell lysate to the beads with the immobilized bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Place the tube on the magnetic stand and discard the supernatant (flow-through).

-

Wash the beads at least three times with the Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature to release the bound proteins.

-

Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

References

Biotin-PEG8-Amine: A Comprehensive Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-amine is a heterobifunctional linker molecule widely employed in bioconjugation, targeted drug delivery, and the development of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key processes. The molecule's structure consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, an eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for covalent attachment to target molecules.[1][2]

Core Mechanism of Action

The functionality of this compound is derived from the distinct roles of its constituent parts:

-

Biotin Moiety: This vitamin B derivative exhibits one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin.[3] This interaction is rapid and highly specific, forming the basis for numerous detection, purification, and targeting applications.[3]

-

PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic and flexible spacer.[4] This PEG linker increases the aqueous solubility of the molecule and any conjugate it is attached to. Furthermore, it provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and preserving the biological activity of both.

-

Terminal Amine Group: The primary amine (-NH2) serves as a versatile reactive handle for covalent conjugation. It readily reacts with activated carboxyl groups (e.g., on proteins or surfaces) to form stable amide bonds.

Quantitative Data

Biotin-Streptavidin Interaction Kinetics

The interaction between biotin and streptavidin is characterized by a very low dissociation constant (Kd), indicating an extremely stable complex.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ M | |

| Association Rate Constant (kon) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ |

EDC/NHS Coupling Reaction Parameters

The conjugation of the amine group of this compound to a carboxyl group is commonly mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

| Parameter | Recommended Condition | Reference |

| Activation pH | 4.5 - 7.2 | |

| Coupling pH | 7.0 - 8.0 | |

| EDC Concentration | 2 - 5 mM | |

| NHS/sulfo-NHS Concentration | ~5 mM |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylated Protein using EDC/NHS Chemistry

This two-step protocol describes the covalent attachment of this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid, or C-terminus).

Materials:

-

Protein to be labeled (in an amine-free and carboxyl-free buffer, e.g., MES or PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Reagent: 2-Mercaptoethanol or hydroxylamine

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Equilibrate EDC and NHS (or sulfo-NHS) to room temperature.

-

Add EDC to a final concentration of 2-5 mM and NHS (or sulfo-NHS) to a final concentration of 5 mM to the protein solution.

-

Incubate for 15 minutes at room temperature.

-

-

Quenching of EDC (Optional but Recommended):

-

Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.

-

Alternatively, remove excess EDC and NHS by passing the solution through a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation with this compound:

-

Dissolve this compound in the Coupling Buffer.

-

Add the this compound solution to the activated protein solution. A molar excess of the biotin reagent over the protein is recommended to ensure efficient labeling.

-

Incubate for 2 hours at room temperature.

-

-

Quenching of Reaction:

-

Add hydroxylamine to a final concentration of 10 mM to quench any remaining NHS-esters.

-

-

Purification:

-

Remove excess, non-reacted this compound and other reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

-

Protocol 2: Quantification of Protein Biotinylation using a HABA-Avidin Assay

This protocol allows for the determination of the degree of biotinylation (moles of biotin per mole of protein).

Materials:

-

Biotinylated protein sample

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid)/Avidin solution

-

Biotin standard solution

-

Spectrophotometer

Procedure:

-

Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀).

-

Add a known volume of the biotinylated protein solution to the HABA/Avidin solution and mix.

-

Incubate for a few minutes to allow the biotinylated protein to displace the HABA from the avidin.

-

Measure the absorbance of the solution again at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.

-

Create a standard curve using known concentrations of a biotin standard to determine the concentration of biotin in the protein sample.

-

Determine the protein concentration of the biotinylated sample using a standard protein assay (e.g., BCA or Bradford).

-

Calculate the molar ratio of biotin to protein.

Visualizations

Caption: EDC/NHS chemistry for amide bond formation.

Caption: Experimental workflow of a pull-down assay.

Caption: Biotin as a tool in PROTAC development.

Applications in Research and Drug Development

Bioconjugation and Labeling

The primary application of this compound is the biotinylation of molecules containing carboxyl groups, such as proteins, peptides, and carboxylated nanoparticles. The resulting biotinylated molecules can be used in a wide array of applications, including:

-

Immunoassays: (ELISA, Western blotting, immunohistochemistry) where the biotin tag is detected by streptavidin conjugated to an enzyme or fluorophore.

-

Affinity Purification: Immobilization of biotinylated molecules on streptavidin-coated resins for the purification of binding partners.

-

Cell Surface Labeling: Biotinylation of cell surface proteins for studying protein trafficking and interactions.

Targeted Drug Delivery

The biotin moiety can serve as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells. By conjugating a therapeutic agent to this compound, it is possible to enhance the delivery of the drug to the target cells, potentially increasing efficacy and reducing off-target toxicity. The PEG8 linker in this context also serves to improve the pharmacokinetic properties of the drug conjugate.

Development of PROTACs

In the field of targeted protein degradation, this compound is a valuable tool in the early stages of PROTAC development. Researchers often synthesize a biotinylated version of their target protein ligand to:

-

Confirm Target Engagement: Perform pull-down assays from cell lysates to verify that the ligand binds to the intended target protein.

-

Identify Linkage Vectors: Test different attachment points on the ligand for the linker to ensure that target binding is not disrupted.

Once a suitable ligand and linkage point have been validated using the biotinylated probe, the this compound is replaced with a linker attached to an E3 ligase ligand to create the final PROTAC molecule. This approach streamlines the optimization of the target-binding component of the PROTAC.

References

The Role of the PEG8 Spacer in Biotinylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern biotechnology and drug development. The exceptionally strong and specific interaction between biotin and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) enables a wide range of applications, including affinity purification, immunoassays, cell surface labeling, and targeted drug delivery.[1][2] The choice of the biotinylating reagent, particularly the nature of the spacer arm separating the biotin moiety from the reactive group, is critical for the success of these applications. This technical guide provides an in-depth exploration of the function and advantages of using a polyethylene glycol (PEG) spacer, specifically an 8-unit PEG (PEG8) spacer, in biotinylation.

Core Concepts: The Function of the PEG8 Spacer

A PEG8 spacer is a hydrophilic and flexible chain composed of eight repeating ethylene glycol units.[3] When incorporated into a biotinylation reagent, this spacer arm connects the biotin molecule to a reactive group (e.g., NHS ester, maleimide) that will form a covalent bond with the target molecule. The unique physicochemical properties of the PEG8 spacer confer several significant advantages over traditional, shorter, or more hydrophobic alkyl chain spacers.[4]

Key Advantages of the PEG8 Spacer:

-

Enhanced Solubility and Reduced Aggregation: Many biomolecules, particularly proteins and peptides, can become insoluble or aggregate upon modification with hydrophobic biotin reagents. The hydrophilic nature of the PEG8 spacer increases the overall water solubility of the biotinylated molecule, preventing aggregation and maintaining its biological activity.[5]

-

Minimized Steric Hindrance: The extended and flexible nature of the PEG8 spacer arm, with a calculated length of approximately 29.8 Å, physically separates the biotin from the surface of the labeled molecule. This separation reduces steric hindrance, making the biotin more accessible for binding to the deep biotin-binding pocket of avidin or streptavidin. This leads to more efficient capture and detection in various assays.

-

Improved Binding Affinity: By overcoming steric hindrance, the PEG8 spacer facilitates a more optimal orientation for the biotin-avidin/streptavidin interaction, resulting in a stronger binding affinity (lower Kd value) compared to biotinylation without a spacer or with a shorter, more rigid alkyl spacer.

-

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer. Its inclusion in biotinylation reagents is particularly advantageous for in vivo applications, such as targeted drug delivery, as it can help to reduce the immunogenicity of the labeled molecule.

Quantitative Data Summary

The following tables summarize key quantitative properties and comparative data related to the PEG8 spacer in biotinylation.

| Property | Value | Source(s) |

| Chemical Composition | Eight repeating ethylene oxide units | |

| Spacer Arm Length | ~29.8 Å | |

| Molecular Weight (Backbone) | ~370.4 g/mol |

| Spacer Type | Relative Binding Affinity (Kd) | Key Characteristics | Source(s) |

| No Spacer | Higher (weaker binding) | Significant steric hindrance, reduced accessibility of biotin. | |

| Alkyl Spacer | Highest (weakest binding) | Hydrophobic, can induce aggregation and further decrease binding affinity. | |

| PEG8 Spacer | Lower (stronger binding) | Hydrophilic, flexible, reduces steric hindrance, improves biotin accessibility. | |

| Longer PEG Spacers (e.g., PEG24) | Lowest (strongest binding) | Offers even greater flexibility and distance from the labeled molecule. |

Experimental Protocols

This section provides detailed methodologies for common biotinylation procedures using PEG8-containing reagents.

Protocol 1: Protein Biotinylation using NHS-PEG8-Biotin

This protocol describes the labeling of primary amines (e.g., lysine residues, N-terminus) on a protein in solution.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)

-

NHS-PEG8-Biotin (e.g., EZ-Link™ NHS-PEG4-Biotin from Thermo Fisher Scientific, as PEG8 is a common length in such products)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0, or 1M glycine)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.

-

Biotin Reagent Preparation: Immediately before use, dissolve the NHS-PEG8-Biotin in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM NHS-PEG8-Biotin stock solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point.

-

Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 10-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

-

Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against a suitable storage buffer.

-

Quantification of Biotinylation (Optional): Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Cell Surface Biotinylation using Sulfo-NHS-PEG8-Biotin

This protocol is for labeling proteins on the surface of living cells. The sulfonate group on Sulfo-NHS esters makes them water-soluble and membrane-impermeable.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS

-

Sulfo-NHS-PEG8-Biotin

-

Quenching buffer (e.g., 100 mM glycine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation:

-

For adherent cells, grow to confluency. For suspension cells, pellet and wash.

-

Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

-

Biotinylation Reaction:

-

Prepare a fresh solution of Sulfo-NHS-PEG8-Biotin in ice-cold PBS at a concentration of 0.25-1 mg/mL.

-

Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Remove the biotinylation solution and wash the cells once with the quenching buffer.

-

Incubate the cells in fresh quenching buffer for 15 minutes at 4°C to ensure all unreacted biotin is quenched.

-

-

Washing: Wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated cell surface proteins for downstream analysis (e.g., pull-down assay).

Protocol 3: Pull-Down Assay with Biotin-PEG8 Labeled "Bait" Protein

This protocol describes the use of a biotinylated protein to capture its interacting partners ("prey") from a cell lysate.

Materials:

-

Biotin-PEG8 labeled "bait" protein

-

Cell lysate containing "prey" proteins

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high concentration of free biotin, low pH buffer, or SDS-PAGE sample buffer)

Procedure:

-

Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove any preservatives.

-

Bait Protein Immobilization: Incubate the washed streptavidin beads with the biotin-PEG8 labeled "bait" protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

Washing: Wash the beads with immobilized bait protein three times with wash buffer to remove any unbound bait.

-

Capture of Prey Proteins: Incubate the bait-bound beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads using a suitable elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.

Visualizations

Signaling Pathway and Experimental Workflows

References

The Lynchpin of Bioconjugation: A Technical Guide to the Role of the Terminal Amine in Biotin-PEG8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG8-amine is a cornerstone reagent in modern bioconjugation, offering a versatile platform for the labeling, detection, and purification of biomolecules, as well as for the construction of targeted drug delivery systems. This guide provides an in-depth technical examination of the pivotal role played by its terminal primary amine group. We will explore the chemistry of amine-mediated conjugation, present quantitative data on reaction parameters, and provide detailed experimental protocols for its application in key research and development areas. Visual workflows and signaling pathways are rendered to facilitate a deeper understanding of its practical implementation.

Introduction to this compound

This compound is a heterobifunctional linker composed of three critical moieties: a biotin headgroup, an eight-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The biotin component provides a high-affinity binding site for avidin and streptavidin, a cornerstone of many detection and purification systems.[1] The PEG8 linker enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule.[2] At the heart of its functionality as a conjugation reagent is the terminal primary amine (-NH2), which serves as a versatile nucleophile for covalently attaching the biotin-PEG linker to a wide array of molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C28H54N4O10S | [3] |

| Molecular Weight | 638.81 g/mol | [4] |

| CAS Number | 2183447-27-8 | [3] |

| Solubility | Water, DMSO, DMF | |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, protect from light |

The Central Role of the Terminal Amine Group

The terminal primary amine of this compound is the reactive handle that enables its covalent attachment to target molecules. Its nucleophilic nature allows it to readily react with various electrophilic functional groups to form stable covalent bonds.

Amine-Reactive Chemistry

The most common conjugation strategy involves the reaction of the primary amine with activated esters, particularly N-hydroxysuccinimide (NHS) esters. This reaction proceeds via a nucleophilic acyl substitution, forming a highly stable amide bond and releasing NHS as a byproduct.

The reaction is highly pH-dependent, with optimal rates typically observed between pH 7 and 9. In this pH range, a sufficient portion of the primary amines are deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester is still manageable.

Caption: Reaction mechanism of this compound with an NHS ester.

Reaction Kinetics and Stability

The efficiency of the conjugation reaction is a balance between the rate of amidation and the rate of NHS ester hydrolysis. The half-life of NHS esters is highly dependent on pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | |

| 8.0 | 4 | 1 hour | |

| 8.6 | 4 | 10 minutes |

While the hydrolysis of the NHS ester is a competing reaction, the aminolysis reaction is generally much faster, especially at higher concentrations of the amine. The resulting amide bond is exceptionally stable under a wide range of physiological conditions.

Experimental Protocols and Applications

The terminal amine group of this compound is leveraged in a multitude of applications. Here, we provide detailed protocols and workflows for some of the most common uses.

Protein Labeling via NHS Ester Chemistry

This protocol describes the general procedure for labeling a protein with an NHS-ester-activated fluorescent dye, where this compound is pre-conjugated to the dye.

Experimental Protocol: Protein Labeling

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

This compound-Dye Conjugate Preparation: Dissolve the NHS-ester-activated dye in anhydrous DMSO or DMF to a stock concentration of 10 mM. In a separate reaction, conjugate the dye to this compound by reacting them at an appropriate molar ratio in a suitable buffer. Purify the this compound-dye conjugate.

-

Labeling Reaction: Add the purified this compound-dye conjugate to the protein solution at a molar excess (typically 10-20 fold). Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted this compound-dye conjugate and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

References

An In-depth Technical Guide to Biotinylation Reagents for Researchers, Scientists, and Drug Development Professionals

Introduction to Biotinylation: A Powerful Tool in Life Sciences

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences research and drug development.[1][2][3] This enduring popularity stems from the remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin, boasting a dissociation constant (Kd) in the order of 10⁻¹⁵ M.[3][4] This near-irreversible bond forms the basis for a multitude of applications, including the purification, detection, and immobilization of proteins, nucleic acids, and other biomolecules. The small size of the biotin molecule (244.31 g/mol ) minimizes the risk of interfering with the biological function of the labeled molecule, a critical consideration for maintaining experimental validity.

This technical guide provides a comprehensive overview of biotinylation reagents, their chemical specificities, and their diverse applications. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal biotinylation strategy for their specific experimental needs, present quantitative data for easy comparison, and provide detailed protocols for key experimental workflows.

Core Concepts in Biotinylation

The versatility of biotinylation lies in the wide array of available reagents, which can be tailored to target specific functional groups on a biomolecule. The general structure of a biotinylation reagent consists of three key components: the biotin moiety, a spacer arm, and a reactive group.

-

Biotin Moiety: The core of the reagent, responsible for the high-affinity binding to avidin or streptavidin.

-

Spacer Arm: A linker of varying length that connects the biotin to the reactive group. The length of the spacer arm is a critical parameter, as it can alleviate steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin, which have biotin-binding sites located below the protein surface. Spacer arms can also influence the solubility of the reagent.

-

Reactive Group: This functional group determines the specificity of the biotinylation reaction by targeting specific amino acid residues or other chemical moieties on the target molecule.

Types of Biotinylation Reagents: A Comparative Overview

The choice of biotinylation reagent is dictated by the nature of the target molecule and the desired experimental outcome. The most common classes of reagents are categorized by their reactive groups.

Amine-Reactive Reagents: Targeting Lysine Residues and N-termini

Amine-reactive reagents are the most widely used due to the abundance of primary amines on the surface of most proteins, primarily from lysine residues and the N-terminus of polypeptide chains.

-

N-hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, forming stable amide bonds. Standard NHS esters are hydrophobic and require dissolution in an organic solvent like DMSO or DMF before addition to an aqueous reaction mixture.

-

Sulfated N-hydroxysuccinimide (Sulfo-NHS) Esters: The addition of a sulfonate group to the NHS ring renders these reagents water-soluble and membrane-impermeable. This property is particularly advantageous for labeling cell surface proteins without labeling intracellular proteins.

Sulfhydryl-Reactive Reagents: Targeting Cysteine Residues

These reagents specifically target free sulfhydryl groups found in cysteine residues.

-

Maleimides: Maleimide-based reagents react with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and efficient at neutral pH.

-

Haloacetyls (Iodoacetyl/Bromoacetyl): These reagents also react with sulfhydryl groups, but can also exhibit some reactivity towards other nucleophiles at higher pH.

-

Pyridyl Disulfides: These reagents form a disulfide bond with the target sulfhydryl, which can be cleaved by reducing agents, allowing for the reversible biotinylation of the target molecule.

Other Important Classes of Biotinylation Reagents

-

Carboxyl-Reactive Reagents: These reagents target carboxyl groups (aspartic acid, glutamic acid, and C-termini) and typically require a carbodiimide (e.g., EDC) for activation.

-

Carbonyl-Reactive Reagents: Aldehydes and ketones, which can be introduced into glycoproteins through periodate oxidation of sugar moieties, can be targeted by hydrazide and alkoxyamine-containing biotinylation reagents.

-

Photoreactive Reagents: These reagents contain a photoactivatable group (e.g., an aryl azide) that, upon exposure to UV light, forms a highly reactive nitrene that can insert non-specifically into C-H and N-H bonds. This allows for the labeling of molecules that lack specific reactive functional groups.

-

Cleavable Reagents: Many biotinylation reagents are available with cleavable spacer arms, which contain a linkage that can be broken under specific conditions (e.g., reduction of a disulfide bond, chemical cleavage, or photocleavage). This feature is invaluable for applications where the release of the biotinylated molecule from the avidin/streptavidin support is desired.

Quantitative Data on Biotinylation Reagents

The efficiency and properties of biotinylation reagents can vary significantly. The following tables summarize key quantitative data to aid in reagent selection.

Table 1: Properties of Common Amine-Reactive Biotinylation Reagents

| Reagent Type | Spacer Arm Length (Å) | Solubility | Cell Permeability |

| NHS-Biotin | 13.5 | Organic Solvents (DMSO, DMF) | Permeable |

| Sulfo-NHS-Biotin | 13.5 | Water | Impermeable |

| NHS-LC-Biotin | 22.4 | Organic Solvents (DMSO, DMF) | Permeable |

| Sulfo-NHS-LC-Biotin | 22.4 | Water | Impermeable |

| NHS-PEG4-Biotin | 29.1 | Water | Permeable |

| Sulfo-NHS-PEG4-Biotin | 29.1 | Water | Impermeable |

Table 2: Properties of Common Sulfhydryl-Reactive Biotinylation Reagents

| Reagent Type | Spacer Arm Length (Å) | Reactive Group |

| Maleimide-PEG2-Biotin | 29.7 | Maleimide |

| Iodoacetyl-LC-Biotin | 24.7 | Iodoacetyl |

| Biotin-HPDP | 29.1 | Pyridyl Disulfide |

Table 3: Comparison of Biotinylation Efficiency for Different Primary Amine Targets

| Target Amine | Relative Reactivity (pH 7.5) | pKa | Factors Affecting Reactivity |

| N-terminal α-amine | Higher | ~7.8-8.0 | More accessible, lower pKa leads to a higher proportion of the reactive unprotonated form at neutral pH. |

| Lysine ε-amine | Lower | ~10.5 | Higher pKa means a smaller fraction is unprotonated at neutral pH; accessibility can be limited by protein folding. |

Note: The efficiency of biotinylation can be influenced by several factors including pH, temperature, reaction time, and the molar ratio of the biotinylation reagent to the target molecule.

Key Experimental Protocols

Detailed and reproducible protocols are essential for successful biotinylation experiments. Below are methodologies for common applications.

Protocol 1: Biotinylation of Antibodies with an Amine-Reactive Reagent

This protocol describes the labeling of an antibody with an NHS-ester biotinylation reagent.

Materials:

-

Antibody solution (1-10 mg/mL in a buffer free of primary amines, e.g., PBS, pH 7.2-8.0)

-

NHS-ester biotinylation reagent (e.g., NHS-LC-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Antibody: Ensure the antibody is in an appropriate buffer. Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed by dialysis or buffer exchange.

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

-

Biotinylation Reaction: a. Calculate the required volume of the biotinylation reagent solution. A molar excess of 10- to 20-fold of biotin to antibody is a good starting point for optimization. b. Slowly add the biotinylation reagent to the antibody solution while gently vortexing. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and quenching buffer by gel filtration using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

-

Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantification kit.

Protocol 2: Cell Surface Biotinylation

This protocol outlines the labeling of proteins on the surface of live cells using a membrane-impermeable sulfo-NHS-ester reagent.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS (phosphate-buffered saline), pH 8.0

-

Sulfo-NHS-LC-Biotin or other membrane-impermeable biotinylation reagent

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads or magnetic beads

Procedure:

-

Cell Preparation: a. For adherent cells, grow to confluency in a culture dish. For suspension cells, harvest and wash the cells. b. Wash the cells twice with ice-cold PBS to remove any primary amines from the culture medium.

-

Biotinylation: a. Resuspend or cover the cells with a freshly prepared solution of the sulfo-NHS-biotin reagent in ice-cold PBS (typically 0.25-1.0 mg/mL). b. Incubate on ice for 30 minutes with gentle agitation.

-

Quenching: a. Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction.

-

Cell Lysis: a. Lyse the cells directly on the plate (for adherent cells) or in a tube (for suspension cells) with ice-cold lysis buffer. b. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation to remove cellular debris.

-

Affinity Purification of Biotinylated Proteins: a. Incubate the cell lysate with streptavidin beads for 2-4 hours or overnight at 4°C with gentle rotation. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Analyze the eluted proteins by Western blotting or mass spectrometry.

Visualizing Biotinylation Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate complex experimental workflows and signaling pathways involving biotinylation.

References

- 1. Biotinylation - Wikipedia [en.wikipedia.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Biotin-PEG8-Amine

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, is a fundamental technique in life sciences research and drug development.[1] The exceptionally high affinity between biotin and streptavidin (or avidin) provides a versatile and robust method for protein detection, purification, and immobilization.[1][2] This document provides detailed protocols for the biotinylation of proteins, focusing on the use of amine-reactive biotin-PEG reagents.

The most common strategy for protein biotinylation involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (-NH2) present on the protein surface.[1] These primary amines are found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[3] The reaction forms a stable amide bond, effectively labeling the protein with biotin. The inclusion of a polyethylene glycol (PEG) spacer arm, such as the 8-unit PEG chain (PEG8), between the biotin molecule and the reactive group increases the water solubility of the labeling reagent and minimizes steric hindrance, facilitating the interaction between the biotin tag and streptavidin.

While the user's request specifies "Biotin-PEG8-amine," it is important to clarify that this molecule contains a terminal primary amine. As such, it is primarily used for labeling carboxyl groups (e.g., on aspartic and glutamic acid residues) or 5' phosphate groups, typically through a carbodiimide-mediated reaction (e.g., using EDC). However, the more prevalent method for labeling proteins is to target their primary amines with a biotin-PEG-NHS ester. This protocol will therefore primarily focus on the use of an amine-reactive Biotin-PEG8-NHS ester. A supplementary protocol for labeling carboxyl groups using this compound and EDC is also provided.

Principle of the Reaction

The biotinylation reaction with an NHS ester involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and therefore more nucleophilic.

Materials

-

Protein of interest

-

Biotin-PEG8-NHS Ester

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; or 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Experimental Protocols

Protocol 1: Labeling of Protein Primary Amines with Biotin-PEG8-NHS Ester

This protocol is optimized for the biotinylation of primary amines on a protein using a Biotin-PEG8-NHS ester.

1. Preparation of Protein Sample:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS or sodium bicarbonate buffer) at a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., from Tris or glycine buffers), perform a buffer exchange into an appropriate amine-free buffer via dialysis or a desalting column.

2. Preparation of Biotin-PEG8-NHS Ester Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of Biotin-PEG8-NHS Ester in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.

3. Biotinylation Reaction:

-

Calculate the required volume of the Biotin-PEG8-NHS Ester stock solution to achieve the desired molar excess. A 10-40 fold molar excess of the biotin reagent over the protein is a good starting point. For antibodies, a 20-fold molar excess typically results in 4-6 biotin molecules per antibody.

-

Add the calculated volume of the Biotin-PEG8-NHS Ester stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% to avoid protein precipitation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

4. Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 25-50 mM.

-

Incubate for 15-30 minutes at room temperature.

5. Purification of the Biotinylated Protein:

-

Remove unreacted biotin reagent and byproducts by dialysis against PBS or by using a desalting column with a suitable molecular weight cutoff.

6. Storage:

-

Store the purified biotinylated protein under the same conditions that are optimal for the unlabeled protein.

Protocol 2: Labeling of Protein Carboxyl Groups with this compound and EDC

This protocol outlines the labeling of carboxyl groups on a protein using this compound and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

1. Preparation of Protein Sample:

-

Dissolve the protein in an amine-free and carboxyl-free buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid), at a pH of 4.5-6.0.

2. Activation of Carboxyl Groups:

-

Add EDC and N-hydroxysuccinimide (NHS) to the protein solution to activate the carboxyl groups. A 10 to 20-fold molar excess of EDC and NHS over the protein is recommended as a starting point.

-

Incubate for 15 minutes at room temperature.

3. Biotinylation Reaction:

-

Add this compound to the reaction mixture. A 20 to 50-fold molar excess of this compound over the protein is a common starting point.

-

Incubate the reaction for 2 hours at room temperature.

4. Purification and Storage:

-

Purify the biotinylated protein using a desalting column or dialysis to remove excess reagents.

-

Store the purified protein under appropriate conditions.

Data Presentation

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction Buffer | PBS (pH 7.2-8.0) or Sodium Bicarbonate (pH 8.3-8.5) | Must be free of primary amines. |

| Biotin Reagent | Biotin-PEG8-NHS Ester | For labeling primary amines. |

| Biotin Reagent Stock | 10 mM in anhydrous DMF or DMSO | Prepare fresh before each use. |

| Molar Excess of Biotin | 10 - 40 fold | The optimal ratio should be determined empirically. |

| Reaction Time | 30-60 min at RT or 2h on ice | Longer incubation times can be explored for optimization. |

| Quenching Reagent | Tris or Glycine (25-50 mM final concentration) | Stops the labeling reaction. |

Mandatory Visualization

Caption: Experimental workflow for protein biotinylation.

Caption: Biotin-PEG8-NHS ester reaction with a primary amine.

References

Applications of Biotin-PEG8-amine in Targeted Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-amine is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. This molecule consists of three key components: a biotin moiety for targeting, a polyethylene glycol (PEG) spacer with eight repeating units, and a terminal amine group for conjugation. The unique properties of this compound enable the precise delivery of therapeutic agents to specific cells and tissues, particularly cancer cells that overexpress biotin receptors. This document provides detailed application notes and experimental protocols for utilizing this compound in drug delivery research.

The primary application of this compound revolves around the high-affinity, non-covalent interaction between biotin and avidin or streptavidin (K_d_ ≈ 10⁻¹⁵ M). This strong binding can be harnessed in two main strategies:

-

Direct Targeting: Biotinylated drug carriers can directly target cells that overexpress the sodium-dependent multivitamin transporter (SMVT) or other biotin receptors, a common feature of many cancer cell types.

-

Pre-targeting: This two-step approach involves administering a biotinylated antibody that first binds to the target cell surface, followed by the administration of a drug-carrier conjugated to avidin or streptavidin, which then binds to the biotinylated antibody at the target site.

The PEG8 spacer is a critical component, offering several advantages:

-

Increased Hydrophilicity: The PEG linker enhances the aqueous solubility of the drug conjugate.[1]

-

Reduced Steric Hindrance: The flexible PEG chain provides sufficient distance between the drug carrier and the biotin moiety, minimizing steric hindrance and allowing for efficient binding to biotin receptors.[1]

-

Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.

The terminal amine group provides a reactive handle for covalent conjugation to a wide range of drug molecules, nanoparticles, liposomes, and other delivery vehicles that possess a reactive carboxylic acid or other suitable functional group.[1]

Data Presentation: Physicochemical Properties of this compound Functionalized Nanocarriers

The following table summarizes representative quantitative data for drug delivery systems functionalized with biotin-PEG linkers. These values are illustrative and can vary depending on the specific nanoparticle composition, drug, and formulation parameters.

| Parameter | Biotin-PEG-PLGA Nanoparticles (SN-38) | Biotin-PEG/PCL Micelles (Paclitaxel) | Biotinylated Liposomes (Doxorubicin) |

| Particle Size (nm) | 180 ± 2 | 88 - 118 | ~110 |

| Polydispersity Index (PDI) | < 0.2 | Not Specified | < 0.2 |

| Zeta Potential (mV) | -15 to -25 | Not Specified | -10 to -20 |

| Drug Loading (DL%) | 7.96 ± 0.15 | Not Specified | ~5-10 |

| Encapsulation Efficiency (EE%) | > 90% | > 90% | > 90% |

| Drug Release Profile | Sustained release over 72h, pH-dependent | Sustained release with no initial burst | pH-sensitive release, faster at acidic pH |

Note: The data for PLGA nanoparticles is adapted from a study using a different PEG length but provides a relevant example of expected values.[2]

Mandatory Visualizations

Signaling Pathway: Biotin-Mediated Endocytosis

References

Application Notes and Protocols for Biotin-PEG8-amine in Targeted Therapy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Biotin-PEG8-amine in targeted therapy research, with a focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs) and other biotin-based drug delivery systems.

Introduction

This compound is a heterobifunctional linker that combines the high affinity of biotin for its receptors, which are often overexpressed on the surface of cancer cells, with a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The terminal primary amine group allows for covalent conjugation to various therapeutic moieties, such as small molecule inhibitors or cytotoxic agents.[1][3] This molecule is particularly valuable in the development of targeted therapies due to its ability to enhance the solubility and bioavailability of the conjugated therapeutic while facilitating its selective uptake into target cells through biotin receptor-mediated endocytosis.[2]

A prominent application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. In this context, this compound can be used to attach a biotin tag to a PROTAC, enabling studies on target engagement and cellular uptake, or to develop biotin-based PROTACs that target cells with high biotin receptor expression.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value |

| Molecular Formula | C₂₈H₅₄N₄O₁₀S |

| Molecular Weight | 638.81 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

| Storage Conditions | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

| CAS Number | 2183447-27-8 |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound in targeted therapy research.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid group, a common method for synthesizing targeted therapeutic agents.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (e.g., a small molecule inhibitor)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Dialysis or desalting column

Procedure:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC to the solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.

-

Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.

-

Add a 1.2-fold molar excess of the this compound solution to the activated carboxylic acid solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.

-

Once the reaction is complete, quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 50-100 mM.

-

Purify the resulting this compound conjugate using dialysis, a desalting column, or preparative HPLC to remove unreacted reagents and byproducts.

-

Characterize the final conjugate by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the assessment of target protein degradation in cells treated with a PROTAC synthesized using a this compound linker.

Materials:

-

Cancer cell line expressing the target protein

-

Complete cell culture medium

-

This compound-conjugated PROTAC

-

Vehicle control (e.g., DMSO)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the this compound-PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding Lysis Buffer and incubate on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

-

Protocol 3: Assessment of Cellular Uptake of this compound Conjugates by Flow Cytometry

This protocol describes how to quantify the cellular uptake of a fluorescently labeled therapeutic agent conjugated with this compound.

Materials:

-

Cancer cell line (with known biotin receptor expression)

-

Complete cell culture medium

-

Fluorescently labeled this compound conjugate

-

Unconjugated fluorescent label (as a control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin or cell scraper

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a 12-well plate and allow them to adhere overnight.

-

Treat the cells with the fluorescently labeled this compound conjugate at a specific concentration (e.g., 1 µM) for various time points (e.g., 1, 4, 24 hours).

-

Include wells with untreated cells and cells treated with the unconjugated fluorescent label as controls.

-

-

Cell Harvesting and Staining:

-

After incubation, wash the cells twice with ice-cold PBS to remove any unbound conjugate.

-

Harvest the cells by trypsinization or using a cell scraper.

-

Resuspend the cells in PBS containing 1% BSA.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer, exciting the cells with the appropriate laser and detecting the fluorescence emission in the corresponding channel.

-

Gate the live cell population based on forward and side scatter properties.

-

Measure the mean fluorescence intensity (MFI) of the gated cell population for each sample.

-

-

Data Analysis:

-

Subtract the MFI of the untreated cells (autofluorescence) from the MFI of the treated cells.

-

Compare the MFI of cells treated with the this compound conjugate to those treated with the unconjugated fluorescent label to determine the extent of targeted uptake.

-

Plot the MFI over time to analyze the kinetics of cellular uptake.

-

Data Presentation

Disclaimer: The following tables present illustrative data for demonstrative purposes only. Specific experimental results for this compound were not publicly available at the time of this document's creation and will vary depending on the specific conjugate and experimental conditions.

Table 1: Illustrative Protein Degradation Data for a Hypothetical PROTAC-Biotin-PEG8-amine Conjugate

| PROTAC Concentration (nM) | Mean Protein Level (% of Control) | Standard Deviation | % Degradation |

| 0 (Vehicle) | 100 | 5.2 | 0 |

| 0.1 | 95.3 | 4.8 | 4.7 |

| 1 | 78.1 | 6.1 | 21.9 |

| 10 | 45.2 | 5.5 | 54.8 |

| 100 | 15.8 | 3.9 | 84.2 |

| 1000 | 10.5 | 2.7 | 89.5 |

| DC₅₀ | ~8.5 nM | - | - |

| Dₘₐₓ | ~90% | - | - |

Table 2: Illustrative Cellular Uptake Data for a Fluorescently Labeled this compound Conjugate

| Time Point (hours) | Mean Fluorescence Intensity (MFI) - Conjugate | MFI - Unconjugated Fluorophore | Fold Increase in Uptake (Conjugate vs. Unconjugated) |

| 1 | 15,234 | 2,156 | 7.06 |

| 4 | 48,789 | 4,321 | 11.29 |

| 24 | 95,678 | 6,789 | 14.09 |

Visualizations

Signaling Pathway: Biotin Receptor-Mediated Endocytosis

References

Application Notes and Protocols for PROTAC Synthesis using a Biotin-PEG8-amine Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker component is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex, as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability. The incorporation of a biotin tag into the linker, as with the Biotin-PEG8-amine linker, provides a valuable tool for the characterization and validation of PROTACs. The biotin moiety can be used for affinity purification, target engagement studies, and pull-down assays to investigate protein-protein interactions.

These application notes provide a detailed protocol for the synthesis of a hypothetical PROTAC, PROTAC-B-PEG8-JQ1 , which targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase. This example utilizes the this compound linker to connect the BRD4 ligand, JQ1, with the CRBN ligand, pomalidomide.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesized PROTAC-B-PEG8-JQ1. This data is representative of typical values obtained for similar PROTAC molecules and serves as a benchmark for successful synthesis and biological activity.

| Parameter | Value | Method |

| Synthesis Yield | ||

| Final Product Yield | 25% | Gravimetric analysis post-purification |

| Purity | ||

| Final Product Purity | >98% | HPLC at 254 nm |

| Binding Affinity | ||

| Kd for BRD4 (BD1) | 150 nM | Isothermal Titration Calorimetry (ITC) |

| Kd for CRBN | 1.2 µM | Surface Plasmon Resonance (SPR) |

| Cellular Activity | ||

| DC50 in HeLa cells | 75 nM | Western Blot |

| Dmax in HeLa cells | >90% | Western Blot |

Experimental Protocols

This section provides a detailed methodology for the synthesis of PROTAC-B-PEG8-JQ1.

Protocol 1: Synthesis of Pomalidomide-Biotin-PEG8 Conjugate

This protocol describes the coupling of the this compound linker to a pomalidomide derivative functionalized with a carboxylic acid.

Reagents and Materials:

-

Pomalidomide-COOH (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Flash chromatography system

-

LC-MS for reaction monitoring

Procedure:

-

Under a nitrogen atmosphere, dissolve Pomalidomide-COOH (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the this compound solution to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/MeOH) to yield the Pomalidomide-Biotin-PEG8 conjugate.

Protocol 2: Synthesis of the Final PROTAC (PROTAC-B-PEG8-JQ1)

This protocol details the coupling of the Pomalidomide-Biotin-PEG8 conjugate with a JQ1 derivative containing a suitable functional group for amide bond formation.

Reagents and Materials:

-

Pomalidomide-Biotin-PEG8 conjugate (from Protocol 1, with a terminal functional group for coupling)

-

JQ1-COOH (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Preparative HPLC system

-

Lyophilizer

Procedure:

-

Follow the amide coupling procedure outlined in Protocol 1, using the Pomalidomide-Biotin-PEG8 conjugate and JQ1-COOH as the coupling partners.

-

After the reaction is complete and the workup is performed, purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

-

Lyophilize the pure fractions to obtain PROTAC-B-PEG8-JQ1 as a solid.

Protocol 3: Western Blot for BRD4 Degradation

This protocol describes the evaluation of the biological activity of PROTAC-B-PEG8-JQ1 in a cell-based assay.

Reagents and Materials:

-

HeLa cells

-

PROTAC-B-PEG8-JQ1

-

DMSO (cell culture grade)

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-